2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 296.94 g/mol. It is classified as a hydrobromide salt, which indicates that it is derived from the neutralization of the base form of the compound with hydrobromic acid. This compound features a bromine atom attached to an ethanone structure, along with a hydroxypyridine moiety, making it of interest in various chemical and biological applications .
These reactions make 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide a versatile intermediate in organic synthesis.
The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide typically involves:
These methods are commonly employed in laboratory settings for producing this compound for research purposes .
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide has several potential applications:
Several compounds share structural similarities with 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(3-Hydroxypyridin-2-yl)ethanone | 13210-29-2 | 0.79 |
| 1-(5-Hydroxypyridin-2-yl)ethanone | 67310-56-9 | 0.74 |
| 1-(3-Methoxypyridin-2-yl)ethanone | 379227-03-9 | 0.93 |
| 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4 | 0.71 |
| 2-Ethyl-6-methylpyridin-3-ol succinate | 127464-43-1 | 0.74 |
The uniqueness of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide lies in its brominated structure combined with the hydroxypyridine moiety, which may impart distinct chemical reactivity and biological properties compared to its analogs .
The compound has the molecular formula C₇H₆BrNO₂·HBr, corresponding to a molecular weight of 296.94 g/mol. Its hydrobromide salt form enhances stability and solubility in polar solvents, a critical feature for laboratory handling.
The core structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a bromoacetyl group at the 2-position. The Smiles notation c1cc(c(nc1)C(=O)CBr)O.Br explicitly defines the connectivity of atoms, highlighting the ketone-bromine linkage and the hydroxypyridine system. The InChIKey PYULZHVEFUOREU-UHFFFAOYSA-N serves as a unique identifier for database searches and structural verification.
| Property | Value | Source |
|---|---|---|
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 3 | |
| Topological polar surface area | 58.2 Ų |